An In-depth Technical Guide to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
An In-depth Technical Guide to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a key intermediate in organic synthesis and drug discovery. This document collates available data on its physical and chemical characteristics, proposes a likely synthetic pathway, and outlines its potential applications.
Chemical and Physical Properties
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS Number: 329956-53-8) is a pyrrolidine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its physical state is typically a pale yellow to viscous liquid.[2][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 329956-53-8 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][] |
| Molecular Weight | 233.26 g/mol | [1][] |
| IUPAC Name | methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | [] |
| Synonyms | 4-Oxo-1-benzyl-3-pyrrolidinecarboxylic acid methyl ester | [] |
| Appearance | Pale yellow viscous liquid | [2][3] |
| Purity | >95% (typical) | [2][3] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [1] |
Synthesis
The likely acyclic precursor for this synthesis is N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester. The intramolecular cyclization of this diester would yield the target 4-oxopyrrolidine ring system.
Proposed Experimental Protocol: Dieckmann Condensation
The following is a general methodology for the Dieckmann condensation to synthesize a 4-oxopyrrolidine-3-carboxylate derivative.
Materials:
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N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester
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Strong base (e.g., sodium methoxide, sodium hydride, or potassium tert-butoxide)
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Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
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Acid for neutralization (e.g., hydrochloric acid, acetic acid)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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A solution of the starting diester, N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester, is prepared in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to a suitable temperature (typically 0 °C or lower).
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A strong base is added portion-wise to the stirred solution.
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The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by thin-layer chromatography).
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After completion, the reaction is quenched by the addition of an acid to neutralize the base.
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The product is extracted into an organic solvent.
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The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography or distillation to yield Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
Caption: Proposed synthesis workflow for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
Spectroscopic Data (Predicted)
Specific, experimentally verified spectroscopic data for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is not widely available. However, based on its chemical structure, the following characteristic signals can be predicted.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.5 | Singlet | 2H | Benzyl CH₂ |
| ~ 3.7 | Singlet | 3H | Methyl ester (OCH₃) |
| ~ 3.5-3.8 | Multiplet | 1H | CH at position 3 |
| ~ 2.8-3.2 | Multiplet | 4H | CH₂ protons at positions 2 and 5 |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205-210 | C=O (ketone at C4) |
| ~ 170-175 | C=O (ester) |
| ~ 135-140 | Quaternary aromatic carbon |
| ~ 127-130 | Aromatic CH carbons |
| ~ 55-60 | Benzyl CH₂ |
| ~ 50-55 | Methoxy (OCH₃) |
| ~ 45-55 | CH₂ carbons at C2 and C5 |
| ~ 40-45 | CH carbon at C3 |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050-3100 | Aromatic C-H stretch |
| ~ 2850-3000 | Aliphatic C-H stretch |
| ~ 1740-1750 | C=O stretch (ester) |
| ~ 1710-1720 | C=O stretch (ketone) |
| ~ 1600, 1495 | Aromatic C=C stretch |
| ~ 1100-1300 | C-O stretch (ester) |
Mass Spectrometry: The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 233. A prominent fragment would likely be the benzyl cation at m/z = 91.
Applications and Biological Relevance
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is primarily utilized as a versatile intermediate in the synthesis of a variety of more complex molecules.[5] Its functional groups—a ketone, an ester, and a protected amine—provide multiple reaction sites for further chemical transformations.
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. For instance, derivatives of the 4-oxopyrrolidine core structure have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are a class of compounds being explored for cancer therapy. The pyrrolidine ring is a common scaffold found in many biologically active compounds and natural products.
Caption: Logical relationship in the synthesis of the target compound.
Safety and Handling
As with any chemical reagent, Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory setting.[1]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[1]
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Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist.
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Storage: Store in a tightly closed container in a cool, dry place.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide serves as a foundational resource for professionals working with Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. While comprehensive experimental data is not fully available in the public domain, the information and predicted data provided herein offer valuable insights for its synthesis, characterization, and application in research and development.
